molecular formula C22H24N2O B4977296 N-butyl-N-ethyl-2-phenyl-4-quinolinecarboxamide

N-butyl-N-ethyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B4977296
M. Wt: 332.4 g/mol
InChI Key: BEDBSPCOIARKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-ethyl-2-phenyl-4-quinolinecarboxamide, commonly known as BE-2254, is a synthetic compound that has been gaining attention in scientific research due to its potential use in various fields.

Mechanism of Action

The mechanism of action of BE-2254 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BE-2254 has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, it has been shown to have anti-microbial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using BE-2254 in lab experiments is its potential as a fluorescent probe in bioimaging. It has been found to have high fluorescence intensity and low toxicity, making it a promising candidate for use in live cell imaging. However, one limitation of using BE-2254 is its low solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on BE-2254. One area of interest is its potential use as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. It has been found to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Another area of interest is its potential use as an anti-cancer drug. Further studies are needed to fully understand its mechanism of action and efficacy in treating various types of cancer. Additionally, research on improving its solubility in aqueous solutions may expand its potential applications in lab experiments.

Synthesis Methods

BE-2254 is synthesized through a multi-step process starting from 2-nitrobenzoic acid. The first step involves the reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid, which is then reacted with ethyl butyryl chloride to form ethyl N-butyl-2-aminobenzoate. The final step involves the reaction of ethyl N-butyl-2-aminobenzoate with phenyl isocyanate to form BE-2254.

Scientific Research Applications

BE-2254 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its use as a fluorescent probe in bioimaging and as a potential drug candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-butyl-N-ethyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-3-5-15-24(4-2)22(25)19-16-21(17-11-7-6-8-12-17)23-20-14-10-9-13-18(19)20/h6-14,16H,3-5,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDBSPCOIARKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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